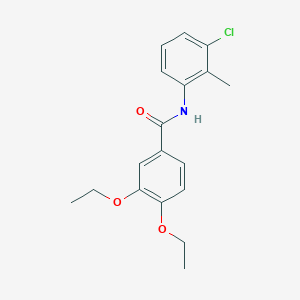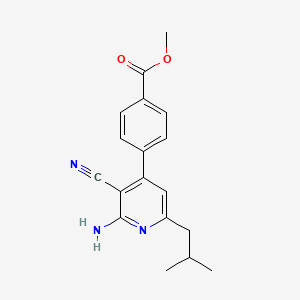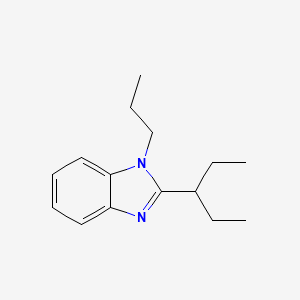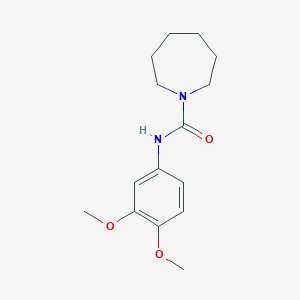
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione, also known as CDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CDC is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 142-144°C.
Mécanisme D'action
The mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can lead to oxidative damage in cells.
Biochemical and Physiological Effects:
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of structural diversity, making it a versatile building block for the synthesis of various compounds. However, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione also has some limitations. It is not very soluble in water, which can limit its use in aqueous reactions. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be difficult to handle due to its sensitivity to air and moisture.
Orientations Futures
There are several future directions for research on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new drugs based on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione's anti-inflammatory and antioxidant properties. Another area of interest is the synthesis of novel materials using 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione and its potential applications in various fields.
Méthodes De Synthèse
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the condensation of cinnamaldehyde and cyclohexanone, followed by the addition of methyl vinyl ketone and subsequent acid-catalyzed cyclization. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a starting material for the synthesis of various compounds due to its unique structural features. In pharmaceuticals, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In materials science, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
5,5-dimethyl-2-[(E)-3-phenylprop-2-enoyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2)10-14(19)16(15(20)11-17)13(18)9-8-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKSJYDDCARFFO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)



![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5848314.png)
![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)